JCP678 is synthesized through advanced chemical methodologies, and its classification falls under the category of synthetic organic compounds. Its structural characteristics and functional groups suggest it may possess pharmacological properties, making it a candidate for further research in drug development and therapeutic applications.
The synthesis of JCP678 typically involves several key steps that may include:
The synthesis may utilize techniques such as:
The molecular structure of JCP678 can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule, including:
Key data points regarding the molecular structure may include:
JCP678 can participate in various chemical reactions, including:
The efficiency and outcome of these reactions depend on several factors:
The mechanism of action for JCP678 is likely related to its interaction with specific biological targets, such as enzymes or receptors. This process may involve:
Relevant data may include:
JCP678 exhibits several physical properties that are crucial for its application:
Chemical properties relevant to JCP678 may include:
Relevant analyses might involve spectroscopic techniques to confirm these properties.
JCP678 has potential applications in various scientific fields, including:
JCP678 (benzyl (3-(fluorosulfonyl)phenyl)carbamate; CAS# 82422-62-6) is an irreversible inhibitor targeting serine hydrolases—enzymes critical for substrate hydrolysis in biological systems. Its mechanism involves covalent modification of the catalytic serine residue via the fluorosulfonyl (–SO₂F) electrophile, forming a stable enzyme-inhibitor complex that disrupts enzymatic activity. This irreversible binding distinguishes JCP678 from competitive inhibitors and positions it as a valuable probe for studying serine hydrolase function in disease pathogenesis [1] [3].
Discovered during high-throughput screens of serine-reactive compounds, JCP678 emerged from a library of ~500 covalent inhibitors designed to target hydrolases. Its identification stemmed from activity-based protein profiling (ABPP) studies in Staphylococcus aureus, where it selectively inhibited the 28 kDa serine hydrolase FphF. This target lacks human homologs, highlighting JCP678’s potential as a species-selective tool for investigating bacterial virulence without interfering with host metabolism [3].
Current research focuses on:
"JCP678 exemplifies the power of activity-based probes in translating covalent inhibitor selectivity into targeted antibacterial strategies." — Adapted from [3]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7